(R)-1-(4-fluoro-2-methylphenyl)propylamine
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Overview
Description
®-1-(4-fluoro-2-methylphenyl)propylamine is an organic compound that belongs to the class of amines It is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a propylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-fluoro-2-methylphenyl)propylamine typically involves the following steps:
Starting Material: The synthesis begins with 4-fluoro-2-methylphenol.
Formation of Intermediate: The phenol group is converted to a suitable leaving group, such as a tosylate or mesylate.
Nucleophilic Substitution: The intermediate undergoes nucleophilic substitution with a propylamine derivative to form the desired product.
Industrial Production Methods
In an industrial setting, the production of ®-1-(4-fluoro-2-methylphenyl)propylamine may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Techniques like crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
®-1-(4-fluoro-2-methylphenyl)propylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction of the fluorinated phenyl ring can lead to the formation of different substituted phenyl derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium iodide, potassium carbonate.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of substituted phenyl derivatives.
Substitution: Formation of various substituted amines.
Scientific Research Applications
®-1-(4-fluoro-2-methylphenyl)propylamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-1-(4-fluoro-2-methylphenyl)propylamine involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways Involved: The binding of the compound to its target can trigger a cascade of biochemical reactions, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
®-1-(4-fluoro-2-methylphenyl)ethylamine: Similar structure but with an ethylamine chain.
®-1-(4-chloro-2-methylphenyl)propylamine: Similar structure but with a chlorine atom instead of fluorine.
®-1-(4-fluoro-2-ethylphenyl)propylamine: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
®-1-(4-fluoro-2-methylphenyl)propylamine is unique due to the specific combination of a fluorine atom and a methyl group on the phenyl ring, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C10H14FN |
---|---|
Molecular Weight |
167.22 g/mol |
IUPAC Name |
(1R)-1-(4-fluoro-2-methylphenyl)propan-1-amine |
InChI |
InChI=1S/C10H14FN/c1-3-10(12)9-5-4-8(11)6-7(9)2/h4-6,10H,3,12H2,1-2H3/t10-/m1/s1 |
InChI Key |
NUROPEITPIZKEL-SNVBAGLBSA-N |
Isomeric SMILES |
CC[C@H](C1=C(C=C(C=C1)F)C)N |
Canonical SMILES |
CCC(C1=C(C=C(C=C1)F)C)N |
Origin of Product |
United States |
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